N-(4-butylphenyl)-2-chloropropanamide
Description
N-(4-Butylphenyl)-2-chloropropanamide is an amide derivative characterized by a 4-butylphenyl group attached to a 2-chloropropanamide moiety. Such compounds are often synthesized via Schotten-Baumann or carbodiimide-mediated reactions, as seen in related amides .
Properties
IUPAC Name |
N-(4-butylphenyl)-2-chloropropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO/c1-3-4-5-11-6-8-12(9-7-11)15-13(16)10(2)14/h6-10H,3-5H2,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMGLSRJNOYDWDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)C(C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects: Alkyl vs. Halogenated Phenyl Groups
- N-(4-Bromophenyl)-2-chloropropanamide (CAS 21262-08-8) Structure: Substitutes the butyl group with a bromine atom at the para position. However, the absence of the butyl group reduces steric bulk, which may affect receptor interactions . Applications: Likely used as a pharmaceutical intermediate due to halogenated aromaticity, which is common in bioactive molecules .
N-(3-Chlorophenethyl)-2-(4-isobutylphenyl)propanamide
- Structure : Combines an isobutylphenyl group (ibuprofen-derived) with a 3-chlorophenethyl amine.
- Properties : The isobutyl group contributes to anti-inflammatory activity (as in ibuprofen), while the chlorine atom enhances metabolic stability. NMR data confirm steric effects from the branched alkyl chain .
- Synthesis : Schotten-Baumann reaction under mild conditions, yielding high purity .
Amide Chain Variations
- N-(4-Butylphenyl)-2-chloroacetamide (CAS 1527-62-4) Structure: Shorter acetamide chain (2 carbons) vs. propanamide (3 carbons). The chloroacetamide group is more electrophilic, increasing reactivity but possibly reducing stability .
N-(2-Benzoylphenyl)-2-chloropropanamide (CAS 730950-05-7)
- Structure : Benzoyl substitution adds aromaticity and molecular weight (287.74 g/mol vs. ~240 g/mol for the target compound).
- Properties : Higher boiling point (503°C) and density (1.3 g/cm³) due to increased π-π stacking and molecular rigidity. The benzoyl group may improve UV absorption for analytical detection .
Functional Group Modifications
- N-(4-Chloro-2-hydroxyphenyl)-2,2-dimethylpropanamide
- Structure : Hydroxyl group at the ortho position and dimethylpropanamide.
- Properties : The hydroxyl group enables hydrogen bonding, improving aqueous solubility (PSA = 52.82 Ų) but reducing logP (3.68 vs. ~4.5 for butylphenyl analogs). This trade-off impacts bioavailability .
Q & A
Q. How can computational chemistry enhance the compound’s pharmacokinetic profile?
- Answer :
- ADMET Prediction : Tools like SwissADME estimate bioavailability, BBB penetration, and CYP450 interactions.
- Prodrug Design : Introduce enzymatically cleavable groups (e.g., ester linkages) to improve solubility or reduce first-pass metabolism .
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